Tetrapentyloxy-bromocalix[4]arene
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Overview
Description
Tetrapentyloxy-bromocalix4arene is a member of the calixarene family, which are cyclic oligomers composed of phenolic units linked by methylene bridges. Calixarenes are known for their ability to form host-guest complexes, making them valuable in supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrapentyloxy-bromocalix4arene typically involves the bromination of calix4arene derivatives. One common method is the ipso-bromination of tert-butylcalix4arenes using bromine, which provides a direct method to tetra-bromocalix4arene in a single step with excellent yield . The reaction conditions include the exclusion of light, temperature control, and the use of specific solvents.
Industrial Production Methods: Industrial production methods for tetrapentyloxy-bromocalix4arene are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tetrapentyloxy-bromocalix4arene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine or N-bromosuccinimide (NBS) under controlled conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted calixarenes with different functional groups .
Scientific Research Applications
Tetrapentyloxy-bromocalix4arene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of calixarene-based polymers and supramolecular structures.
Biology: Investigated for its potential in drug delivery systems due to its ability to form host-guest complexes.
Medicine: Explored for its cytotoxic properties against various cancer cell lines.
Industry: Utilized in sensor development and catalysis due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tetrapentyloxy-bromocalix4arene involves its ability to form host-guest complexes with various molecules. The calixarene scaffold provides a versatile platform for binding different guests, which can influence the compound’s reactivity and interactions . The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis.
Comparison with Similar Compounds
- Tetrakis(3-iodopropargyloxy)calix 4arene: Known for its strong halogen bonding interactions .
- p-tert-Butylcalix 4arene: Widely used in coordination chemistry with transition and lanthanide metals .
Uniqueness: Tetrapentyloxy-bromocalix4arene stands out due to its specific bromine substitution, which imparts unique reactivity and potential for functionalization. Its ability to form stable host-guest complexes and its versatility in various applications make it a valuable compound in supramolecular chemistry and beyond.
Properties
IUPAC Name |
5,11,17,23-tetrabromo-25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H60Br4O4/c1-5-9-13-17-53-45-33-21-35-27-42(50)29-37(46(35)54-18-14-10-6-2)23-39-31-44(52)32-40(48(39)56-20-16-12-8-4)24-38-30-43(51)28-36(22-34(45)26-41(49)25-33)47(38)55-19-15-11-7-3/h25-32H,5-24H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLHWNOXOOQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)Br)CC5=C(C(=CC(=C5)Br)CC1=CC(=C2)Br)OCCCCC)OCCCCC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H60Br4O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1020.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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